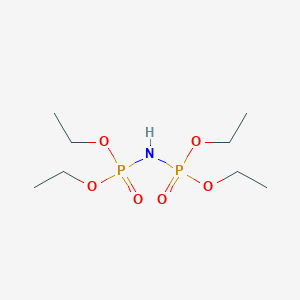
Tetraethyl imidodiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl imidodiphosphate is an organophosphorus compound with the molecular formula C8H21NO6P2. It is a tetraethyl ester of imidodiphosphate and is known for its unique chemical properties and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyl imidodiphosphate can be synthesized through a multi-step reaction process. One common method involves the use of diethyl chlorophosphate as a starting compound. The synthesis typically involves the following steps :
Reaction with Ammonia: Diethyl chlorophosphate reacts with ammonia to form diethyl phosphoramidate.
Cyclization: The diethyl phosphoramidate undergoes cyclization to form imidodiphosphate.
Esterification: The imidodiphosphate is then esterified with ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl imidodiphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoramidates.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various phosphates, phosphoramidates, and substituted imidodiphosphates .
Applications De Recherche Scientifique
Tetraethyl imidodiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of tetraethyl imidodiphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of phosphorylation processes and disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidodiphosphate: The parent compound of tetraethyl imidodiphosphate.
Adenylyl imidodiphosphate: A derivative with an adenylyl group.
Phosphoramidates: Compounds with similar phosphorus-nitrogen-phosphorus bonds.
Uniqueness
This compound is unique due to its tetraethyl ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its ester groups make it more soluble in organic solvents and enhance its reactivity in esterification and substitution reactions .
Propriétés
Numéro CAS |
2423-98-5 |
|---|---|
Formule moléculaire |
C8H21NO6P2 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
[(diethoxyphosphorylamino)-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C8H21NO6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-8H2,1-4H3,(H,9,10,11) |
Clé InChI |
UBZAYQFNNNKKKW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


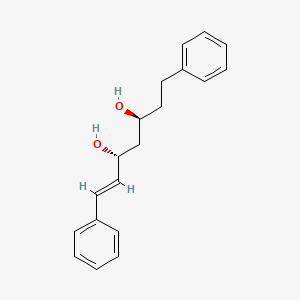

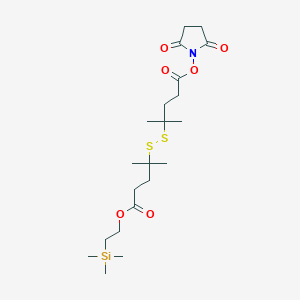
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)


![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
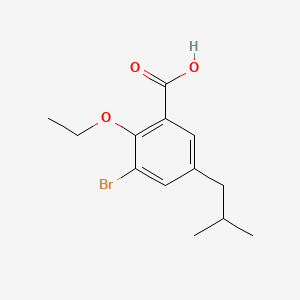
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)

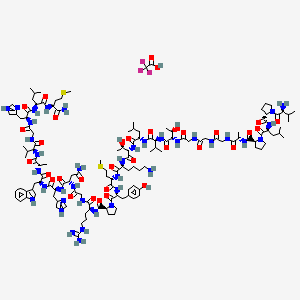
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)

